Home > Products > Screening Compounds P126521 > 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one
1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one -

1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

Catalog Number: EVT-5411255
CAS Number:
Molecular Formula: C18H27N5O2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3Z,5S)-5-(Hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime

    Compound Description: This compound is a crystalline form of (3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime, identified as a potential therapeutic agent for conditions related to oxytocin receptor (OT-R) activity, such as preterm labor, and for enhancing embryo implantation rates. []

    Relevance: Both this compound and the target compound, 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, feature a substituted pyrrolidinone core, highlighting the importance of this structural motif in medicinal chemistry. []

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

    Compound Description: This compound served as a lead compound in a study focused on developing new acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management. It exhibited a range of anti-Alzheimer's properties. []

    Relevance: This compound and 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one share a common structural framework: a pyrrolidin-2-one ring linked to a substituted piperidine ring. This shared scaffold suggests their potential for interacting with similar biological targets. []

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

    Compound Description: This compound is an inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It has potential applications in cancer treatment, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

    Relevance: This compound and 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one both contain a substituted piperidine ring. Although their overall structures differ significantly, this shared feature suggests a potential for overlapping chemical space and potential for interacting with similar protein targets. []

    Compound Description: This family of compounds was synthesized via Claisen-Schmidt condensation, highlighting the utility of this reaction in generating diverse chemical libraries. []

    Relevance: These compounds, like 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, contain a morpholine ring attached to a piperidin-4-one core, demonstrating the prevalence of these structural elements in medicinal chemistry. []

1-[2-Hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one

    Compound Description: This compound emerged as a potent and selective α1-adrenoceptor antagonist, showing potential for treating hypertension and arrhythmias. [, ]

    Relevance: This compound and 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one both feature a pyrrolidin-2-one ring connected to a nitrogen-containing heterocycle (piperazine in this case). This structural similarity indicates their potential for interacting with related biological targets. [, ]

5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one

    Compound Description: This compound is structurally characterized by the presence of multiple morpholine rings. []

    Relevance: The presence of the morpholine ring in this compound, also found in 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, highlights the importance of this moiety in drug design and its potential for modulating various biological activities. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: BMS-986169 is a potent and selective glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM), investigated for its potential in treating treatment-resistant depression. It demonstrated efficacy in preclinical models of depression without inducing ketamine-like side effects. []

    Relevance: The presence of a substituted piperidine ring linked to a pyrrolidin-2-one core in both BMS-986169 and the target compound, 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one, underscores the significance of this structural motif in targeting specific receptor subtypes. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: This compound, Hu7691, is a selective Akt inhibitor that demonstrates improved cutaneous safety compared to other Akt inhibitors, making it a promising candidate for cancer treatment. []

    Relevance: Although structurally distinct, both Hu7691 and 1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one incorporate a substituted piperidine ring, illustrating the versatility of this moiety in drug design and its potential for influencing target selectivity. []

Properties

Product Name

1-{1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl}pyrrolidin-2-one

IUPAC Name

1-[1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-4-yl]pyrrolidin-2-one

Molecular Formula

C18H27N5O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C18H27N5O2/c24-17-2-1-5-23(17)16-3-6-21(7-4-16)14-15-12-19-18(20-13-15)22-8-10-25-11-9-22/h12-13,16H,1-11,14H2

InChI Key

BGCOJFMYCDKMDK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2CCN(CC2)CC3=CN=C(N=C3)N4CCOCC4

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)CC3=CN=C(N=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.